molecular formula C13H10BrF2N3 B1448350 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide CAS No. 1461706-65-9

6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide

Cat. No.: B1448350
CAS No.: 1461706-65-9
M. Wt: 326.14 g/mol
InChI Key: BFTIQWKCDQUWHT-UHFFFAOYSA-N
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Description

6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide is a compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of fluorine atoms at the 6th position of the benzodiazole ring and the 2nd position of the phenyl ring, as well as an amine group at the 2nd position of the benzodiazole ring. The hydrobromide salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide typically involves multiple steps One common method starts with the fluorination of a suitable benzodiazole precursor The reaction conditions often include the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled temperatures and pressures

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques to obtain the hydrobromide salt form.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of benzodiazole oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-1,3-benzodiazol-2-amine: Lacks the 2-fluorophenyl group, resulting in different chemical and biological properties.

    1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine: Lacks the fluorine atom at the 6th position, affecting its reactivity and interactions.

    6-fluoro-1-(2-chlorophenyl)-1H-1,3-benzodiazol-2-amine: Substitution of fluorine with chlorine alters its electronic properties and reactivity.

Uniqueness

6-fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine hydrobromide is unique due to the presence of two fluorine atoms, which significantly influence its electronic properties, reactivity, and biological interactions. This dual fluorination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

6-fluoro-1-(2-fluorophenyl)benzimidazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3.BrH/c14-8-5-6-10-12(7-8)18(13(16)17-10)11-4-2-1-3-9(11)15;/h1-7H,(H2,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTIQWKCDQUWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=CC(=C3)F)N=C2N)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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